molecular formula C15H15N3O2 B2841636 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 884993-54-8

5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B2841636
CAS RN: 884993-54-8
M. Wt: 269.304
InChI Key: FRHROYPWCDETLF-UHFFFAOYSA-N
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Description

Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . They are used in various fields such as medicinal chemistry and material science due to their diverse biological activities .


Synthesis Analysis

Benzodiazoles can be synthesized through several methods. For instance, N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .


Molecular Structure Analysis

The molecular structure of benzodiazoles consists of a benzene ring fused to a diazole ring . The exact structure of “5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one” would depend on the specific arrangement and bonding of its constituent atoms.


Chemical Reactions Analysis

The chemical reactions involving benzodiazoles can vary widely depending on the specific compound and conditions. For instance, they can undergo reactions such as N-alkylation, reduction, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazoles can vary widely depending on their specific structure. For instance, they can have different melting points, boiling points, solubilities, and reactivities .

Future Directions

Research into benzodiazoles is ongoing, with many potential applications in fields such as medicinal chemistry, material science, and others . Future research may focus on developing new synthesis methods, exploring their biological activities, and investigating their potential applications.

properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-12-5-2-10(3-6-12)9-16-11-4-7-13-14(8-11)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHROYPWCDETLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

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